molecular formula C29H29N5O4S B2517523 N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide CAS No. 443354-13-0

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide

Cat. No.: B2517523
CAS No.: 443354-13-0
M. Wt: 543.64
InChI Key: JBXRUJITMOSXJR-UHFFFAOYSA-N
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Description

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazolinone core, a piperazine ring, and a phenylacetamide moiety, making it a candidate for various pharmacological studies.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body .

Action Environment

Biochemical Analysis

Biochemical Properties

This compound interacts with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors could influence various biochemical reactions.

Cellular Effects

The compound’s interaction with alpha1-adrenergic receptors could have significant effects on cellular processes. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound could potentially influence these cellular functions.

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with alpha1-adrenergic receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide typically involves multiple stepsCommon reagents used in these reactions include acetonitrile, Yb(OTf)3, and various solvents for recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S/c1-38-25-14-8-7-13-24(25)32-15-17-33(18-16-32)27(36)20-39-29-30-23-12-6-5-11-22(23)28(37)34(29)31-26(35)19-21-9-3-2-4-10-21/h2-14H,15-20H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRUJITMOSXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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